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Compound of Interest

Compound Name: Ddabt1

Cat. No.: B12374278

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel compound DDABT1, an ester
conjugate of the angiotensin Il receptor blocker telmisartan and the nonsteroidal anti-
inflammatory drug salicylic acid. DDABT1 has been investigated for its potential therapeutic
effects against Chikungunya virus (CHIKV) infection and associated inflammation. This
document details the synthesis of DDABT1, summarizes its preclinical efficacy and safety data,
and outlines the experimental protocols utilized in its evaluation.

Discovery and Synthesis of DDABT1

DDABT1 was rationally designed and synthesized to combine the antiviral properties of
telmisartan with the anti-inflammatory effects of salicylic acid, aiming to create a dual-action
therapeutic agent for Chikungunya fever and its debilitating arthralgia.[1][2][3][4] The synthesis
of DDABT1 is a multi-step process, which is outlined below.

Synthesis Workflow

The chemical synthesis of DDABT1 involves a three-step procedure designed to protect the
carboxylic acid group of salicylic acid, facilitate its esterification with telmisartan, and finally
deprotect the molecule to yield the active compound.[1]
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DDABT1 Synthesis Workflow

Salicylic Acid (SA) Benzyl Alcohol

Protection Step:

Benzylation of SA's
carboxylic acid group

Benzyl Salicylate (1) Telmisartan (TM)

Esterification Step:

Reaction with TM

Protected DDABTL1 (Il)

Deprotection Step:
Hydrogenolysis to
remove benzyl group

DDABT1 (Final Product)

Click to download full resolution via product page

Caption: A flowchart illustrating the three main stages of DDABT1 synthesis.
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Preclinical Data Summary

The preclinical evaluation of DDABT1 has yielded promising results regarding its antiviral

efficacy, safety profile, and anti-inflammatory properties. The quantitative data from these

studies are summarized in the tables below.

In Vitro Antiviral Activity and Cytotoxicity

DDABT1 was assessed for its ability to inhibit Chikungunya virus replication in Vero cells. Its

cytotoxicity was also determined to establish a therapeutic window.

Parameter Value Cell Line Virus Strain MOI Reference
ICs0 (50%
Inhibitory
) 14.53 uM Vero CHIKV-PS 0.01
Concentratio
n)
21.07 uM Vero CHIKV-PS 0.1
CCso (50%
Cytotoxic
) > 700 uM Vero N/A N/A
Concentratio
n)
S| (Selectivity
Index = >33 Vero CHIKV-PS N/A

CCs0/ICs0)

In Vivo Acute Oral Toxicity

An acute oral toxicity study was conducted in female Wistar albino rats to determine the safety

profile of DDABT1.

Parameter Value

Animal Model Guideline Reference

LDso (Median
Lethal Dose)

5000 mg/kg

Wistar albino rats OECD-423
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Time-of-Addition Experiment

To elucidate the stage of the viral life cycle targeted by DDABT1, a time-of-addition experiment
was performed.

Time of DDABT1 Addition

. . Viral Titer Inhibition (%) Reference
(post-infection)
Up to 4 hours > 95%
12 hours ~58%

Mechanism of Action

The antiviral mechanism of DDABT1 appears to be multifactorial, with a significant contribution
from the modulation of the host cell's angiotensin Il receptor type 1 (AT1). By inhibiting AT1,
DDABT1 is thought to interfere with cellular pathways that are hijacked by the Chikungunya
virus for its replication.
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Proposed Mechanism of Action of DDABT1
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Caption: DDABT1's proposed dual mechanism against CHIKV infection and inflammation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility
and further investigation.

Synthesis of DDABT1

» Protection of Salicylic Acid: Salicylic acid is refluxed with benzyl alcohol in the presence of
sulfuric acid for 9 hours to yield benzyl salicylate (I).

« Esterification with Telmisartan: Benzyl salicylate is mixed with DCC and DCM at 0°C for 1
hour. Telmisartan, mixed with DCM and DMAP, is then added and stirred under a nitrogen
atmosphere to synthesize the protected conjugate (lI).
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o Deprotection: The protected conjugate is dissolved in methanol, followed by the addition of
tert-butanol and palladium on carbon. The mixture is stirred under a hydrogen atmosphere
for 6 hours to yield the final product, DDABT1 (lll).

« Purification: The crude product is purified by column chromatography using a mobile phase
of n-hexane:ethyl acetate (4:6 v/v) and recrystallized from ethanol.

Cytotoxicity Assay (CCso Determination)

o Vero cells are seeded in 96-well plates and incubated until a monolayer is formed.
e The cells are then treated with serial dilutions of DDABT1.

o After a specified incubation period, cell viability is assessed using a standard method such
as the MTT assay.

e The CCso value, the concentration at which 50% of the cells remain viable, is calculated from
the dose-response curve.

Plaque Assay for Viral Titer and ICso Determination

» Vero cells are seeded in 6-well plates and grown to confluency.
e The cells are infected with a known multiplicity of infection (MOI) of the Chikungunya virus.

e For ICso determination, various concentrations of DDABT1 are added to the cells post-
infection.

o After a 90-minute adsorption period, the viral inoculum is removed, and the cells are overlaid
with a medium containing carboxymethyl cellulose.

e The plates are incubated for 2-3 days to allow for plaque formation.
e The cells are then fixed and stained with crystal violet to visualize and count the plaques.

e The viral titer is expressed in plaque-forming units per milliliter (PFU/mL). The ICso is
calculated as the concentration of DDABT1 that reduces the plaque number by 50%
compared to the untreated control.
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Time-of-Addition Assay

e Vero cells are infected with CHIKV at an MOI of 0.1.

» Afixed concentration (100 uM) of DDABT1 is added at different time points post-infection
(e.g.,0,2,4,6,8, 10, and 12 hours).

e The supernatants are collected at 18 hours post-infection.

e The viral titers in the supernatants are determined by plaque assay to assess the level of
inhibition at each time point.

In Vivo Acute Oral Toxicity Study (OECD-423 Guideline)

o Female Wistar albino rats (8-10 weeks old, 120-150 g) are used for the study.

e The animals are fasted for approximately 15-16 hours with free access to water before
dosing.

o A stepwise procedure is followed, with single oral doses of 50, 300, and 2000 mg/kg of
DDABT1 administered to different groups of animals.

e The animals are observed for signs of toxicity and mortality for a specified period. The LDso
is then estimated based on the observed outcomes.

Anti-inflammatory Activity Studies

» Acute Anti-inflammatory Activity: Wistar rats are treated with DDABT1 (12 mg/kg, p.o.) 1
hour before the sub-plantar injection of 1% carrageenan in the left hind paw. Paw volume is
measured at 1, 2, 3, and 4 hours post-injection using a plethysmometer to determine the
percentage inhibition of edema.

o Sub-acute Anti-inflammatory Activity: Cotton pellet-induced granuloma model is used. Sterile
cotton pellets are implanted subcutaneously in rats. The animals are treated with DDABT1
(0.0194 mmol/kg, p.o.) daily for 7 days. The granuloma tissue is then excised, dried, and
weighed to assess the anti-proliferative effect.
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e Chronic Anti-inflammatory Activity: Arthritis is induced in rats by intraplantar injection of
Complete Freund's Adjuvant (CFA). Paw diameter is measured on days 0, 7, 14, 21, and 28.
Animals are treated daily with DDABT1 during the observation period.

This technical guide consolidates the currently available information on DDABT1. Further
research is warranted to fully elucidate its mechanism of action and to evaluate its therapeutic
potential in more advanced preclinical models and eventually in human clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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